N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides under basic conditions.
Formation of the 1,2-Oxazole Ring: The 1,2-oxazole ring is formed through a cyclization reaction involving a nitrile oxide and an alkyne.
Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(3-CHLORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE
- N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(3-BROMO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE
Uniqueness
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C23H24FN3O4S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H24FN3O4S/c1-16-6-7-17(14-20(16)24)22-15-21(26-31-22)23(28)25-18-8-10-19(11-9-18)32(29,30)27-12-4-2-3-5-13-27/h6-11,14-15H,2-5,12-13H2,1H3,(H,25,28) |
InChI Key |
KQEMUCPNQRUXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.